5-Bromo-2,4-difluorophenylboronic acid
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Overview
Description
5-Bromo-2,4-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,4-difluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its target through a process known as transmetalation. In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway. This pathway involves the formation of carbon–carbon bonds, which are crucial in organic synthesis . The downstream effects of this pathway include the formation of biologically active compounds and pharmaceuticals .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This can result in the synthesis of new organic compounds. The cellular effects are dependent on the specific compounds synthesized and their interactions with cellular components.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The compound interacts with various biomolecules, including enzymes and proteins, through transmetalation .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorophenylboronic acid typically involves the bromination of 2,4-difluorophenylboronic acid. The process can be carried out using a brominating reagent in the presence of a solvent such as concentrated sulfuric acid. The reaction is quenched, and the crude product is purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
5-Bromo-2,4-difluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and probes for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-2,4-difluorophenylboronic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in terms of reactivity and functional group compatibility compared to other boronic acids .
Properties
IUPAC Name |
(5-bromo-2,4-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYLLMQYYMZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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